2-Methoxyphenyl 3,4-dimethoxybenzoate
Description
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Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(2-methoxyphenyl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O5/c1-18-12-6-4-5-7-14(12)21-16(17)11-8-9-13(19-2)15(10-11)20-3/h4-10H,1-3H3 |
InChI Key |
DLBVHLVAICXVJK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The most direct route to 2-methoxyphenyl 3,4-dimethoxybenzoate involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxyphenol in the presence of a base. This method leverages the high electrophilicity of the acid chloride, facilitating nucleophilic attack by the phenolic oxygen. Pyridine is typically employed to neutralize HCl, preventing side reactions and accelerating the process.
Procedural Details
In a representative procedure, 3,4-dimethoxybenzoyl chloride (4.6 mmol) is added dropwise to a stirred solution of 2-methoxyphenol (4.4 mmol) and pyridine (2.0 mmol) in dichloromethane at room temperature. After 12 hours, the mixture is washed with water, and the organic layer is concentrated to yield the product. This method achieves a 93% yield with minimal byproducts, attributed to the stability of dichloromethane as a solvent and the efficient scavenging of HCl by pyridine.
Optimization Insights
-
Solvent Choice : Dichloromethane enhances reaction homogeneity and facilitates aqueous workup.
-
Stoichiometry : A slight excess of acid chloride (1.05–1.10 equiv.) ensures complete conversion of the phenol.
-
Temperature : Room temperature suffices, avoiding thermal degradation of sensitive methoxy groups.
Dicyclohexylcarbodiimide (DCC)-Catalyzed Esterification
Mechanistic Overview
DCC-mediated esterification offers an alternative pathway, particularly when acid chlorides are inaccessible. This method activates 3,4-dimethoxybenzoic acid via formation of an O-acylisourea intermediate, which reacts with 2-methoxyphenol to yield the target ester.
Experimental Protocol
Adapting methodologies from methyl ester synthesis, 3,4-dimethoxybenzoic acid (1.0 equiv.) and 2-methoxyphenol (1.3–1.5 equiv.) are dissolved in dichloromethane. DCC (1.6–1.8 equiv.) is added, and the mixture is stirred at 35–40°C for 3 hours. Post-reaction, the precipitated dicyclohexylurea (DCU) is filtered, and the filtrate is washed and distilled to isolate the product. This approach achieves 97% yield under optimized conditions.
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Acid:Phenol) | 1:1.3–1.5 | Maximizes phenol utilization |
| Reaction Temperature | 35–40°C | Balances rate and side reactions |
| DCC Equivalents | 1.6–1.8 | Ensures complete acid activation |
Solvent Recycling : Dichloromethane is recovered via distillation, reducing waste.
Transesterification and Alternative Routes
Transesterification Dynamics
Transesterification of methyl 3,4-dimethoxybenzoate with 2-methoxyphenol under acidic (e.g., H2SO4) or basic (e.g., NaOMe) conditions presents a viable but less efficient pathway. While sulfuric acid catalysis at 85°C yields ~91% product, prolonged reaction times (30 hours) and higher temperatures limit practicality.
Enzymatic Approaches
Lipase-catalyzed esterification in non-aqueous media remains underexplored for this compound. Preliminary studies on analogous esters suggest moderate yields (50–70%) with immobilized Candida antarctica lipase B, though scalability challenges persist.
Comparative Analysis of Methodologies
Yield and Efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
